4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide
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Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or applicable. It is not a chemical compound itself but rather an indication that data is missing or not relevant.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, when a compound is labeled as “N/A,” it means that the preparation methods are either unknown or not applicable.
Chemical Reactions Analysis
Similarly, “N/A” does not undergo any chemical reactions, as it is not a real substance. In scientific contexts, this designation is used to indicate that information about the chemical reactions of a particular compound is not available or not relevant.
Scientific Research Applications
The term “N/A” is used in scientific research to denote the absence of specific information about a compound. It does not have any scientific research applications, as it is not a real chemical entity. Researchers use this term to indicate that data is missing or not applicable in their studies.
Mechanism of Action
As “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. This term is used to indicate that information about the mechanism of action of a particular compound is not available or not relevant.
Comparison with Similar Compounds
Since “N/A” is not an actual compound, it cannot be compared with other similar compounds. This term is used to indicate the absence of specific information about a compound, and therefore, no comparison can be made.
Properties
Molecular Formula |
C25H24ClN5O5 |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C25H24ClN5O5/c1-35-22-12-20-16(11-17(22)23(32)31-25(34)29-14-4-5-14)21(8-9-27-20)36-15-6-7-19(18(26)10-15)30-24(33)28-13-2-3-13/h6-14H,2-5H2,1H3,(H2,28,30,33)(H2,29,31,32,34) |
InChI Key |
QNKORTFNAWIAJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)NC(=O)NC3CC3)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origin of Product |
United States |
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